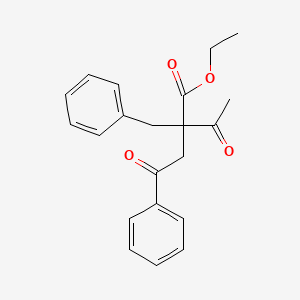
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a precursor acid with ethanol in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can accelerate the reaction rates, making the process more efficient. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-oxo-4-phenylbutyrate: Lacks the acetyl and benzyl groups, making it less complex.
Ethyl benzylpyruvate: Contains a benzyl group but differs in the overall structure.
Uniqueness
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
6938-63-2 |
|---|---|
Fórmula molecular |
C21H22O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C21H22O4/c1-3-25-20(24)21(16(2)22,14-17-10-6-4-7-11-17)15-19(23)18-12-8-5-9-13-18/h4-13H,3,14-15H2,1-2H3 |
Clave InChI |
ZGRWQNOZOVODNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















